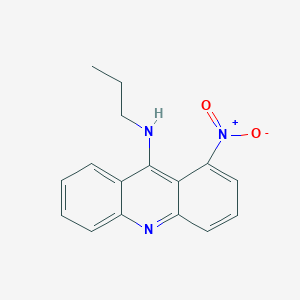
1-Nitro-N-propyl-9-acridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-N-propyl-9-acridinamine (NPA) is a fluorescent dye that is widely used in biological research. It is a member of the acridine family of dyes and is commonly used as a DNA intercalating agent. NPA is a highly sensitive and specific dye that has been used in a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions.
Mechanism Of Action
1-Nitro-N-propyl-9-acridinamine intercalates into the DNA helix, causing a change in the DNA structure that can affect DNA replication and transcription. 1-Nitro-N-propyl-9-acridinamine has also been shown to induce DNA damage, which can lead to cell death. The mechanism of action of 1-Nitro-N-propyl-9-acridinamine is complex and varies depending on the specific application.
Biochemical And Physiological Effects
1-Nitro-N-propyl-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death. 1-Nitro-N-propyl-9-acridinamine has also been shown to inhibit DNA replication and transcription, which can affect cell growth and division. Additionally, 1-Nitro-N-propyl-9-acridinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
1-Nitro-N-propyl-9-acridinamine has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can be used to detect DNA damage and protein-DNA interactions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 1-Nitro-N-propyl-9-acridinamine in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by the environment in which it is used.
Future Directions
There are many potential future directions for the use of 1-Nitro-N-propyl-9-acridinamine in scientific research. One area of interest is the development of new cancer therapies that use 1-Nitro-N-propyl-9-acridinamine to selectively target cancer cells. Another area of interest is the use of 1-Nitro-N-propyl-9-acridinamine in the development of new antibiotics, as it has been shown to have antimicrobial properties. Additionally, 1-Nitro-N-propyl-9-acridinamine could be used in the development of new diagnostic tools for the detection of DNA damage and protein-DNA interactions.
Conclusion:
In conclusion, 1-Nitro-N-propyl-9-acridinamine is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. It has a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions. While there are limitations to its use, 1-Nitro-N-propyl-9-acridinamine has many potential future directions in the development of new cancer therapies, antibiotics, and diagnostic tools.
Synthesis Methods
1-Nitro-N-propyl-9-acridinamine can be synthesized using a variety of methods, including the condensation of 9-acridinamine with nitropropane, the nitration of 9-acridinamine followed by reaction with propylamine, and the reaction of 9-acridinamine with 1-bromo-3-nitropropane. The most commonly used method involves the condensation of 9-acridinamine with nitropropane in the presence of a strong base, such as potassium hydroxide.
Scientific Research Applications
1-Nitro-N-propyl-9-acridinamine has been widely used in scientific research due to its ability to intercalate into DNA and its fluorescent properties. It has been used to study DNA replication, DNA damage, and protein-DNA interactions. 1-Nitro-N-propyl-9-acridinamine has also been used in the development of new cancer therapies, as it has been shown to selectively target cancer cells.
properties
CAS RN |
19395-63-2 |
|---|---|
Product Name |
1-Nitro-N-propyl-9-acridinamine |
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-nitro-N-propylacridin-9-amine |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
KOSPQEBOSIYFKE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Other CAS RN |
19395-63-2 |
synonyms |
1-Nitro-N-propyl-9-acridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



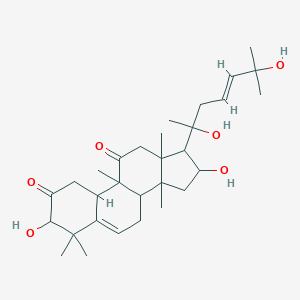
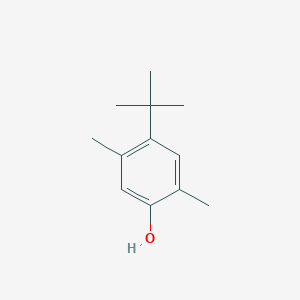
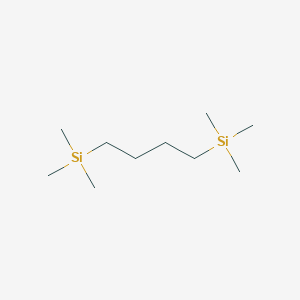
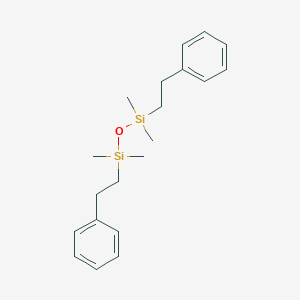
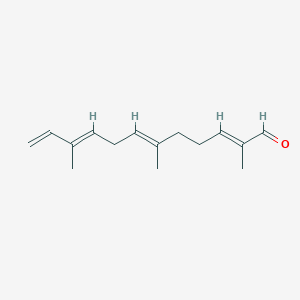
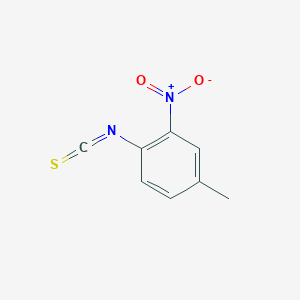
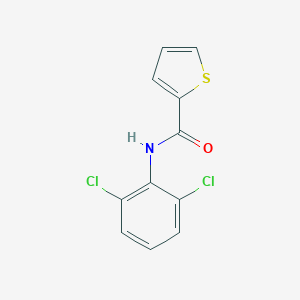
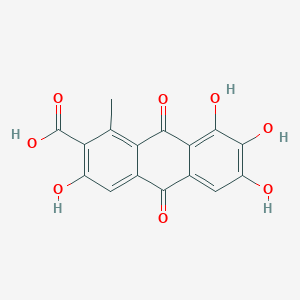
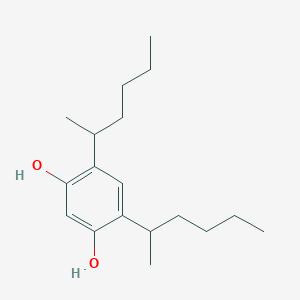
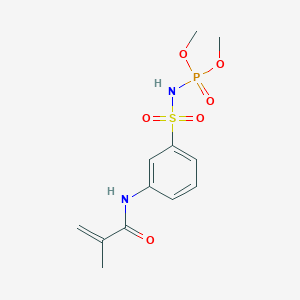
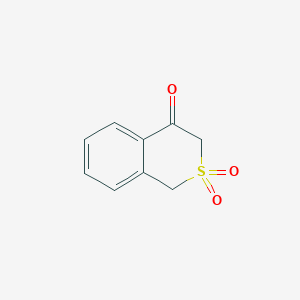
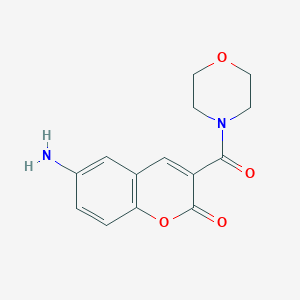
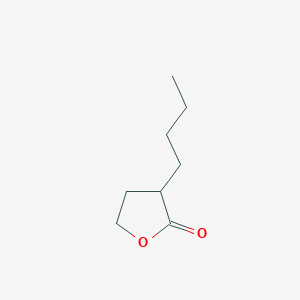
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)